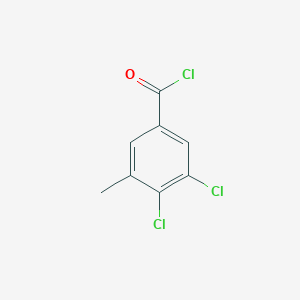

3,4-Dichloro-5-methylbenzoyl chloride

Description

3,4-Dichloro-5-methylbenzoyl chloride is a substituted benzoyl chloride derivative featuring chlorine atoms at the 3- and 4-positions and a methyl group at the 5-position on the aromatic ring. Benzoyl chlorides are highly reactive intermediates in organic synthesis, widely used in acylations, pharmaceutical manufacturing, and agrochemical production. The electron-withdrawing chlorine substituents enhance the electrophilicity of the carbonyl carbon, making this compound particularly reactive toward nucleophiles such as amines, alcohols, and thiocyanates .

Properties

IUPAC Name |

3,4-dichloro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKAEOHHVADGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 5-methylbenzoyl chloride using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation .

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-5-methylbenzoyl chloride often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl chlorides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3,4-Dichloro-5-methylbenzoyl chloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in the development of biochemical assays and as a reagent in molecular biology experiments.

Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-methylbenzoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. These interactions can affect various molecular pathways and biological processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Structural and Functional Group Analysis

Key structural analogs include 3-chloro-5-(trifluoromethyl)benzoyl chloride and 3,5-dimethylbenzoyl chloride . The substituents’ electronic and steric effects critically influence reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparison

*Formula note: Assumes benzoyl chloride (C7H5ClO) backbone with substituents.

Research Findings and Data Gaps

Key Observations

- Synthetic Methods : All analogs are synthesized via reaction of benzoic acids with oxalyl chloride, but yields and purity depend on substituent effects. For instance, steric hindrance from methyl groups may necessitate longer reaction times .

- Safety Data : Hazard information for 3-chloro-5-(trifluoromethyl)benzoyl chloride is undocumented , highlighting the need for rigorous handling protocols for such reactive compounds.

Limitations in Available Evidence

- Melting points, spectral data (IR, NMR), and exact solubility parameters for 3,4-Dichloro-5-methylbenzoyl chloride are absent in the provided evidence. Comparisons rely on extrapolation from structural trends.

Biological Activity

3,4-Dichloro-5-methylbenzoyl chloride is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3,4-Dichloro-5-methylbenzoyl chloride has the molecular formula C₈H₆Cl₂O and features a benzoyl chloride functional group with chlorine substitutions at the 3 and 4 positions and a methyl group at the 5 position. The presence of chlorine atoms significantly enhances its reactivity and biological interactions, making it a valuable compound in scientific research.

Mechanisms of Biological Activity

Research indicates that 3,4-Dichloro-5-methylbenzoyl chloride exhibits several biological activities, primarily through enzyme inhibition and modulation of biochemical pathways. Its mechanism of action often involves binding to specific enzymes or receptors, which leads to the inhibition or alteration of various cellular processes. This characteristic is particularly relevant in drug development, where understanding these interactions can guide the synthesis of new therapeutic agents.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential implications in drug metabolism and toxicity profiles. The inhibition patterns observed indicate that 3,4-Dichloro-5-methylbenzoyl chloride may serve as a lead compound for developing inhibitors targeting specific enzyme classes.

Structure-Activity Relationships (SAR)

The biological activity of 3,4-Dichloro-5-methylbenzoyl chloride can be influenced by its structural features. Variations in substitution patterns on the benzene ring can lead to significant changes in potency and selectivity against biological targets. For instance, comparative studies with similar compounds have revealed that slight modifications in the molecular structure can enhance or diminish biological efficacy.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Dichlorobenzyl chloride | C₇H₄Cl₂ | Lacks methyl substitution; simpler structure |

| 2,4-Dichloro-5-methylbenzyl chloride | C₈H₈Cl₂ | Different substitution pattern affecting reactivity |

| 3,4-Dichloro-2-methylbenzoic acid | C₈H₇Cl₃O₂ | Carboxylic acid derivative; different functional group |

Case Studies and Research Findings

- Antitumor Activity : In a study evaluating various benzoyl derivatives, 3,4-Dichloro-5-methylbenzoyl chloride was tested for its cytotoxic effects on cancer cell lines. The compound exhibited significant antitumor activity with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

- Enzyme Interaction Studies : A detailed investigation into the interaction of this compound with cytochrome P450 enzymes revealed that it could inhibit CYP2D6 activity by up to 71% at a concentration of 10 µM. This finding suggests potential applications in pharmacokinetics and drug-drug interaction studies.

- Toxicological Assessments : Toxicity assays conducted on mammalian cell lines indicated that while the compound exhibits potent biological activity, it also maintains a favorable safety profile with minimal cytotoxicity observed at concentrations up to 100 µM.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 3,4-Dichloro-5-methylbenzoyl chloride, and how are yields maximized?

- Methodological Answer : The compound is synthesized via sequential chlorination and hydrolysis of m-xylene derivatives. Key steps include:

- Side-chain chlorination : Use Cl₂ gas under UV light or radical initiators (e.g., AIBN) at 80–100°C .

- Ring chlorination : Catalyzed by FeCl₃ or AlCl₃, with stoichiometric control to avoid over-chlorination .

- Hydrolysis and decarbonylation : Acidic hydrolysis (H₂SO₄/H₂O) followed by thionyl chloride (SOCl₂) treatment to form the acyl chloride .

- Optimization : Single-factor experiments identified optimal molar ratios (e.g., 1:3.5 for Cl₂:m-xylene) and reaction times (6–8 hrs), achieving 63% yield and >99% purity via recrystallization .

Q. What analytical techniques are critical for characterizing 3,4-Dichloro-5-methylbenzoyl chloride?

- Methodological Answer :

- ¹H NMR : Confirms substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.1 ppm for dichloro groups) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (MW 209.45) via parent ion detection (e.g., m/z 209 [M⁺]) and fragmentation patterns .

- FT-IR : Identifies carbonyl (C=O) stretch at ~1770 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, sealed goggles, and fume hood use are mandatory to prevent inhalation or dermal contact .

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃), followed by adsorption using vermiculite or silica gel. Avoid water to prevent HCl release .

- Storage : Inert atmosphere (N₂/Ar) and airtight containers at 4°C to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods elucidate the electrophilic reactivity of 3,4-Dichloro-5-methylbenzoyl chloride?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., carbonyl carbon for nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DCM or THF) on reaction pathways with amino acids or alcohols .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for acylation reactions) .

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design (e.g., Taguchi) to isolate critical variables (e.g., Cl₂ flow rate, catalyst loading) .

- Hyphenated Techniques : LC-MS or GC-MS to detect trace impurities (e.g., residual m-xylene or chlorinated byproducts) .

- Cross-Lab Validation : Replicate synthesis under standardized conditions (e.g., IUPAC protocols) to reconcile yield discrepancies .

Q. How can derivatives of this compound be synthesized for bioactivity studies?

- Methodological Answer :

- Schotten-Baumann Reaction : React with amines (e.g., glycine methyl ester) in biphasic conditions (H₂O/CH₂Cl₂) to form amides .

- Mechanistic Control : Adjust pH (8–9) to favor nucleophilic acyl substitution over hydrolysis .

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) to isolate derivatives with >95% purity .

Q. What advanced techniques assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Spectroscopic Tracking : Use ¹³C NMR to detect hydrolysis (e.g., carbonyl loss) or DSC for thermal decomposition thresholds .

- Quantum Mechanical Modeling : Predict degradation pathways (e.g., autocatalytic HCl release) using Gaussian or ORCA software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.